N'-(Desmethyl)azithromycin N'-(Desmethyl)azithromycin N-Desmethyl Azithromycin (Impurity I) is a metabolite of Azithromycin.
Brand Name: Vulcanchem
CAS No.: 172617-84-4
VCID: VC21347866
InChI: InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)39(12)18-19(2)16-35(8,44)32(51-34-28(40)25(38-11)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
SMILES: CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)C)O)(C)O
Molecular Formula: C37H70N2O12
Molecular Weight: 735 g/mol

N'-(Desmethyl)azithromycin

CAS No.: 172617-84-4

Cat. No.: VC21347866

Molecular Formula: C37H70N2O12

Molecular Weight: 735 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

N'-(Desmethyl)azithromycin - 172617-84-4

CAS No. 172617-84-4
Molecular Formula C37H70N2O12
Molecular Weight 735 g/mol
IUPAC Name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Standard InChI InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)39(12)18-19(2)16-35(8,44)32(51-34-28(40)25(38-11)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Standard InChI Key FZYUKBLYECHAGN-HOQMJRDDSA-N
Isomeric SMILES CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)C)O)(C)O
SMILES CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)C)O)(C)O
Canonical SMILES CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)C)O)(C)O
Appearance White Solid
Melting Point 126-134°C

Structural Characteristics and Chemical Properties

N'-(Desmethyl)azithromycin differs from azithromycin by the absence of one methyl group at the nitrogen position. This structural modification, while seemingly minor, can significantly alter the compound's pharmacological properties and behavior. The parent compound, azithromycin, is a 15-membered lactone ring macrolide antibiotic with multiple sugar moieties attached to its structure . Similarly, N'-(Desmethyl)azithromycin maintains this core structure but with the noted demethylation.

The molecular formula of N'-(Desmethyl)azithromycin can be inferred to be similar to azithromycin but with one fewer CH₂ group. For comparison, a related compound, N',N'-Di(desmethyl)azithromycin, has the molecular formula C₃₆H₆₈N₂O₁₂ and a molecular weight of 720.9 g/mol . Based on structural relationships, N'-(Desmethyl)azithromycin would have a slightly higher molecular weight than the di-desmethyl variant but lower than azithromycin itself.

Comparative Chemical Properties

Table 1: Comparative Chemical Properties of Azithromycin and Its Derivatives

PropertyAzithromycinN'-(Desmethyl)azithromycinN',N'-Di(desmethyl)azithromycin
Molecular FormulaC₃₈H₇₂N₂O₁₂C₃₇H₇₀N₂O₁₂ (inferred)C₃₆H₆₈N₂O₁₂
Molecular Weight~749 g/mol~735 g/mol (inferred)720.9 g/mol
Structure15-membered lactone ring with dimethylamino group15-membered lactone ring with monomethylamino group15-membered lactone ring with no methyl groups on one nitrogen

The demethylation at the nitrogen position potentially impacts the compound's solubility, lipophilicity, and binding affinity to target sites. These modifications can have significant implications for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles, which are crucial considerations in drug development and therapeutic applications.

Synthesis Methodologies

The synthesis of N'-(Desmethyl)azithromycin represents an important area of pharmaceutical research. Patent literature indicates specific methodologies for synthesizing demethylated variants of azithromycin . These synthesis methods typically involve selective demethylation of the parent compound azithromycin under controlled conditions.

Chinese patent CN103880899A specifically describes a method for synthesizing demethyl azithromycin, highlighting the industrial and research interest in this compound . While the patent doesn't provide complete details in the available search results, it suggests that demethyl azithromycin can be synthesized through specific chemical transformations of erythromycin derivatives, potentially using reagents such as potassium borohydride .

The development of efficient synthesis methods is crucial for enabling further research into N'-(Desmethyl)azithromycin and its potential applications. These methodologies must balance considerations of yield, purity, cost-effectiveness, and scalability to support both research and potential commercial applications.

Relationship to Azithromycin

Structural Comparison

N'-(Desmethyl)azithromycin is directly related to azithromycin, which is a widely used macrolide antibiotic. The primary difference lies in the removal of one methyl group from a nitrogen atom in the azithromycin structure. This modification, while subtle, can significantly influence the compound's pharmacological properties and behavior.

Functional Implications

The demethylation of azithromycin to form N'-(Desmethyl)azithromycin may impact several key functional aspects:

  • Receptor binding: The removal of a methyl group could alter the compound's binding affinity to bacterial ribosomes, potentially affecting its antimicrobial efficacy.

  • Metabolic stability: Azithromycin has an extended half-life (approximately 68 hours) due to its structural characteristics . The demethylation might influence this property, potentially altering the compound's persistence in the body.

  • Distribution profile: Azithromycin achieves high tissue concentrations, with levels in tissues often exceeding 50 times those in plasma . The structural modification in N'-(Desmethyl)azithromycin might affect this distribution pattern.

  • Enzyme interactions: Azithromycin is a weak inhibitor of CYP3A4, which distinguishes it from other macrolides like clarithromycin and erythromycin . The demethylation could potentially influence this interaction profile, affecting drug-drug interaction potential.

These functional implications highlight the importance of understanding how structural modifications like demethylation can influence drug behavior and efficacy in biological systems.

Pharmacological Properties

Pharmacokinetic Considerations

Azithromycin demonstrates distinctive pharmacokinetic properties, including acid stability, high tissue penetration, and a long elimination half-life . These properties contribute significantly to its clinical utility. For N'-(Desmethyl)azithromycin, the pharmacokinetic profile might show variations due to the structural modification.

Table 2: Potential Pharmacokinetic Differences Between Azithromycin and N'-(Desmethyl)azithromycin

Pharmacokinetic ParameterAzithromycinPotential Impact of Demethylation
AbsorptionReadily absorbed orally; better on empty stomachMay alter membrane permeability and absorption rate
DistributionVery high tissue concentrations (>50× plasma)Could modify tissue distribution pattern
MetabolismMinimal hepatic metabolismMay affect metabolic pathways and stability
EliminationTerminal half-life of 68 hours; primarily biliary excretionCould influence elimination rate and pathways
Tissue PenetrationConcentrates in phagocytes; actively transported to infection sitesMight alter cellular uptake and distribution

These potential differences highlight the importance of specific pharmacokinetic studies for N'-(Desmethyl)azithromycin, which would be essential for understanding its potential therapeutic applications and limitations.

Regulatory Considerations

CompoundRegulatory ClassificationTesting ResultsControl StrategyEffective Date
N-nitroso-desmethyl-azithromycinNon-mutagenic impurity (NMI)Negative in in vivo mutagenicity studiesCan be controlled according to ICH Q3BJuly 1, 2023

These regulatory considerations highlight the importance of appropriate quality control measures in the manufacturing and development of azithromycin products, with specific attention to potential desmethyl derivatives.

Research Challenges and Future Directions

Current Research Limitations

Research on N'-(Desmethyl)azithromycin appears to be limited based on the available search results. Several challenges might contribute to this limitation:

  • Synthesis complexity: Developing efficient, selective methods for demethylation at specific nitrogen positions can be challenging.

  • Analytical complexities: Distinguishing between various desmethyl derivatives requires sophisticated analytical methods.

  • Competing research priorities: The established clinical utility of azithromycin might reduce incentives for investigating derivatives.

  • Limited commercial availability: Restricted access to high-purity N'-(Desmethyl)azithromycin might hinder research efforts.

Addressing these challenges would be essential for advancing knowledge about this compound and exploring its potential applications.

Future Research Opportunities

Several promising research directions could enhance understanding of N'-(Desmethyl)azithromycin:

  • Comprehensive structure-activity relationship studies comparing the antimicrobial potency and spectrum of azithromycin and its desmethyl derivatives

  • Detailed pharmacokinetic investigations to characterize absorption, distribution, metabolism, and excretion profiles

  • Assessment of immunomodulatory effects in relevant disease models, particularly respiratory conditions

  • Evaluation of potential advantages in terms of drug-drug interaction profiles and safety margins

  • Development of improved synthetic methodologies to enable larger-scale production for research purposes

These research directions could provide valuable insights into the potential utility of N'-(Desmethyl)azithromycin in pharmaceutical applications.

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